N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that features a benzimidazole moiety linked to a tetraazolo[1,5-b]pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine typically involves the following steps:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Formation of the tetraazolo[1,5-b]pyridazine ring: This involves the cyclization of appropriate precursors under specific conditions.
Coupling of the two moieties: The benzimidazole and tetraazolo[1,5-b]pyridazine units are linked through a suitable linker, often involving nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine: shares structural similarities with other benzimidazole derivatives and tetraazolo[1,5-b]pyridazine compounds.
Benzimidazole derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Tetraazolo[1,5-b]pyridazine compounds: These compounds are studied for their potential as pharmaceuticals and materials.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties. This dual functionality can make it a versatile compound for various applications.
Properties
Molecular Formula |
C12H10N8 |
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Molecular Weight |
266.26g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C12H10N8/c1-2-4-9-8(3-1)14-11(15-9)7-13-10-5-6-12-16-18-19-20(12)17-10/h1-6H,7H2,(H,13,17)(H,14,15) |
InChI Key |
RRPKLVKXVGJCSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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